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Compound of Interest

Compound Name: 2,3-Difluorophenylacetic acid

Cat. No.: B120708

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluorophenylacetic acid, a
key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details
its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and
known biological activities. Particular emphasis is placed on its role as a precursor to anti-
inflammatory and analgesic agents. This guide is intended to be a valuable resource for
researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

2,3-Difluorophenylacetic acid is a disubstituted phenylacetic acid derivative. Its chemical
structure and key identifying information are presented below.

Table 1: Chemical Identifiers for 2,3-Difluorophenylacetic Acid
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Identifier Value

CAS Number 145689-41-4[1]

Molecular Formula CsHeF202[1]

Molecular Weight 172.13 g/mol

IUPAC Name (2,3-Difluorophenyl)acetic acid[1]

SMILES C1=CC(=C(C(=C1)F)F)CC(=0)O

InChl Key UXSQXUSJGPVOKT-UHFFFAOYSA-N[1]

A summary of its key physicochemical properties is provided in Table 2. It is important to
distinguish 2,3-Difluorophenylacetic acid from its isomer, a,a-Difluorophenylacetic acid (CAS
Number: 360-03-2), which possesses different physical properties, notably a lower melting
point of approximately 65-75 °C.[2]

Table 2: Physicochemical Properties of 2,3-Difluorophenylacetic Acid

Property Value Source

Melting Point 115.0-122.0 °C[1] Thermo Scientific Chemicals
White to off-white crystalline

Appearance LookChem
powder

Purity >97.5% (HPLC)[1] Thermo Scientific Chemicals

Synthesis of 2,3-Difluorophenylacetic Acid

Several synthetic routes to 2,3-Difluorophenylacetic acid have been reported, primarily in
patent literature. A common and effective method involves the photohalogenation of 2,3-
difluorotoluene followed by carbonylation.[3][4]

Experimental Protocol: Synthesis from 2,3-
Difluorotoluene

This protocol is based on the method described in patent CN101486638A.[4]
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Step 1: Photohalogenation of 2,3-Difluorotoluene

In a dry reactor equipped with an ultraviolet light source, combine 2,3-difluorotoluene (1.0
eq) and carbon tetrachloride (as solvent).

Initiate the UV light and introduce chlorine gas (1.0 eq) into the reaction mixture.
Maintain the reaction temperature between 30-40 °C for approximately 4 hours.

Upon completion, remove the solvent and unreacted starting material via distillation under
reduced pressure to yield 2,3-difluorobenzyl chloride.

Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride

In a suitable pressure reactor, dissolve 2,3-difluorobenzyl chloride (1.0 eq) in methanol.
Add a cobalt tetracarbonyl salt catalyst (e.g., sodium cobalt tetracarbonyl) to the solution.
Pressurize the reactor with carbon monoxide.

Heat the reaction mixture to facilitate the carbonylation reaction.

After the reaction is complete, cool the mixture and vent the excess carbon monoxide.
The resulting product is the methyl ester of 2,3-difluorophenylacetic acid.

Step 3: Hydrolysis and Purification

To the crude methyl ester, add an aqueous solution of sodium hydroxide and heat to reflux to
hydrolyze the ester.

After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3 to
precipitate the crude 2,3-difluorophenylacetic acid.

Filter the crude product and wash with water.

Further purification can be achieved by recrystallization from a suitable solvent system, such
as a mixture of methanol and water.[5]
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Caption: Synthetic workflow for 2,3-Difluorophenylacetic acid.

Spectroscopic Data

While a publicly available, fully assigned spectrum for 2,3-Difluorophenylacetic acid is not
readily available, the expected spectral characteristics can be predicted based on the analysis
of similar compounds and general spectroscopic principles.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show a singlet for the methylene protons (CHz)
adjacent to the carboxylic acid group, likely in the range of 3.6-3.8 ppm. The aromatic region
will display a complex multiplet pattern due to the fluorine-proton and proton-proton couplings
of the three aromatic protons.

Predicted *C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms.
The carboxylic acid carbonyl carbon is expected to appear downfield, typically in the range of
170-180 ppm. The methylene carbon will likely resonate around 40-45 ppm. The aromatic
carbons will show complex splitting patterns due to carbon-fluorine coupling. The chemical
shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the
fluorine atoms.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M*) is expected at m/z 172. A prominent
fragment would be the loss of the carboxylic acid group (COOH), resulting in a peak at m/z
127. Further fragmentation of the aromatic ring would also be observed.

Biological Activity and Potential Sighaling Pathways
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2,3-Difluorophenylacetic acid is primarily utilized as a key intermediate in the synthesis of
various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and
analgesics. The introduction of fluorine atoms can enhance the metabolic stability and
bioavailability of the final drug products.

Anti-inflammatory and Analgesic Potential

While direct studies on the biological activity of 2,3-Difluorophenylacetic acid are limited, its
structural similarity to known NSAIDs suggests that it may exhibit anti-inflammatory and
analgesic properties. The primary mechanism of action for many NSAIDs is the inhibition of
cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins,
key mediators of inflammation and pain.

It is plausible that 2,3-Difluorophenylacetic acid or its derivatives could act as inhibitors of
COX-1 and COX-2. In vitro assays would be required to confirm this and to determine the
selectivity towards each isoform.

Potential Interaction with lon Channels

Some NSAIDs have been shown to modulate the activity of various ion channels, which can
contribute to their analgesic effects. For instance, flufenamic acid, another phenylacetic acid
derivative, is known to affect non-selective cation channels and chloride channels. It is
conceivable that 2,3-Difluorophenylacetic acid could also interact with ion channels,
potentially influencing neuronal excitability and pain signaling. Electrophysiological studies
would be necessary to investigate such interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluorophenylacetic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120708#2-3-difluorophenylacetic-acid-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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